molecular formula C8H13BrN4O3S B6633548 2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide

2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide

Katalognummer B6633548
Molekulargewicht: 325.19 g/mol
InChI-Schlüssel: TWKRTOHEWRNUCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide, also known as BAY 41-2272, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been found to have various physiological effects in the body. In

Wirkmechanismus

2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide 41-2272 works by stimulating the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and vascular tone. By increasing the levels of cGMP in the body, this compound 41-2272 promotes vasodilation and reduces vascular resistance, leading to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects
This compound 41-2272 has been found to have various biochemical and physiological effects in the body. In addition to its effects on vascular tone and blood pressure, it has also been found to have anti-inflammatory and anti-fibrotic effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of fibroblasts and the production of extracellular matrix proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide 41-2272 in lab experiments is its specificity for sGC. Unlike other compounds that may have off-target effects, this compound 41-2272 specifically targets sGC, making it a useful tool for studying the physiological effects of cGMP. However, one limitation of using this compound 41-2272 in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide 41-2272. One area of interest is its potential use in the treatment of liver and renal fibrosis. This compound 41-2272 has been found to have anti-fibrotic effects in vitro, and further research is needed to determine its potential therapeutic benefits in vivo.
Another area of interest is the potential use of this compound 41-2272 in combination with other therapeutic agents. For example, this compound 41-2272 has been found to enhance the anti-inflammatory effects of glucocorticoids, suggesting that it may be useful in combination with these agents in the treatment of inflammatory diseases.
Overall, this compound 41-2272 is a promising compound with potential therapeutic benefits in various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide 41-2272 involves several steps, starting with the reaction of 5-bromo-1-methyl-6-oxopyridazin-4-amine with N-methylethanesulfonamide. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product. The overall yield of this synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide 41-2272 has been extensively studied for its potential therapeutic benefits in various diseases. One of the most promising applications of this compound is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. This compound 41-2272 has been found to improve pulmonary vascular resistance and reduce pulmonary arterial pressure, making it a potential treatment option for this condition.
In addition to pulmonary hypertension, this compound 41-2272 has also been studied for its potential benefits in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. It has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment option for other diseases such as liver fibrosis and renal fibrosis.

Eigenschaften

IUPAC Name

2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O3S/c1-10-17(15,16)4-3-11-6-5-12-13(2)8(14)7(6)9/h5,10-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKRTOHEWRNUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCNC1=C(C(=O)N(N=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.